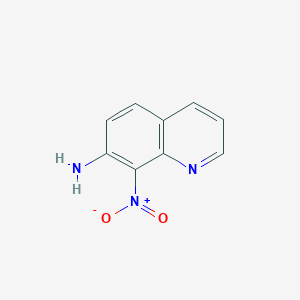

8-Nitroquinolin-7-amine

Beschreibung

Overview of Quinoline (B57606) Derivatives in Academic Research

Quinoline and its derivatives are a significant focus of academic research due to their broad spectrum of biological activities. nih.govchemrj.orgrsc.org These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and analgesic agents. nih.govchemrj.orgrsc.orgekb.eg The ability to inhibit protein kinases and disrupt tubulin assembly are among the mechanisms of action studied, particularly in the context of cancer research. ekb.egekb.eg The development of new synthetic methodologies, including transition metal-catalyzed reactions and multicomponent one-pot syntheses, continues to expand the library of accessible quinoline derivatives for further investigation. rsc.org

The structural diversity of quinoline derivatives is vast, with various substitution patterns on both the benzene (B151609) and pyridine (B92270) rings influencing their chemical and biological properties. orientjchem.org For instance, the introduction of a fluorine atom at the 6-position can enhance antibacterial activity. orientjchem.org The study of quinoline derivatives is not limited to their medicinal applications; they are also employed in materials science for the development of compounds with enhanced electronic and optical properties. chemrj.org

Importance of Substituted Quinoline Scaffolds in Organic Synthesis

Substituted quinoline scaffolds are invaluable intermediates in organic synthesis, providing a versatile platform for the construction of more complex molecules. researchgate.netrsc.org Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been refined and supplemented by modern techniques to allow for greater control over regioselectivity and functional group tolerance. rsc.orgbrieflands.com

The strategic placement of substituents on the quinoline core is crucial for directing subsequent chemical transformations. For example, nitro groups, being strong electron-withdrawing groups, activate the ring system for nucleophilic substitution reactions. nih.govnih.gov This allows for the introduction of various functional groups, such as amines, which can then be further modified. The synthesis of substituted 8-aminoquinolines, for instance, can be achieved through methods like the Skraup reaction followed by reduction, or through cross-coupling reactions. researchgate.netresearchgate.net These aminoquinolines serve as key precursors for the synthesis of other heterocyclic systems, such as phenanthrolines. researchgate.netiipseries.org

Research Rationale for 8-Nitroquinolin-7-amine and Related Nitroaminoquinolines

The specific compound, this compound, and related nitroaminoquinolines are of significant interest to synthetic chemists due to the unique reactivity conferred by the presence of both a nitro and an amino group on the quinoline scaffold. The electron-withdrawing nitro group at the 8-position and the electron-donating amino group at the 7-position create a distinct electronic environment that influences the molecule's reactivity and potential for further functionalization.

Research into nitroaminoquinolines is driven by their potential as versatile building blocks. For example, the amino group can be readily diazotized and converted into a variety of other functional groups, while the nitro group can be reduced to an amino group, opening up further synthetic pathways. beilstein-journals.org One documented approach to a related compound, 7-amino-8-nitroquinoline, involves the nitration of 7-aminoquinoline. beilstein-journals.org The reduction of the resulting 7-amino-8-nitroquinoline can then yield 7,8-diaminoquinoline. beilstein-journals.org

The study of vicarious nucleophilic substitution (VNS) reactions on nitroquinolines has also provided valuable insights into the direct amination of these systems. nih.gov These studies demonstrate that nitroquinoline derivatives can undergo direct amination, providing efficient routes to various amino-substituted derivatives. nih.gov The unique substitution pattern of this compound makes it a valuable substrate for exploring such transformations and for the synthesis of novel, highly functionalized quinoline derivatives with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Physicochemical Properties of Related Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Quinolin-7-amine | 580-19-8 | C₉H₈N₂ | 144.173 | 76 |

| 8-Nitroquinoline (B147351) | 607-35-2 | C₉H₆N₂O₂ | 174.16 | ~88.5 |

| 7-Nitroquinolin-8-amine | 42606-35-9 | C₉H₇N₃O₂ | 189.17 | Not Available |

| 7-Methyl-8-nitroquinoline | 7471-63-8 | C₁₀H₈N₂O₂ | 188.18 | Not Available |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

42606-36-0 |

|---|---|

Molekularformel |

C9H7N3O2 |

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

8-nitroquinolin-7-amine |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H,10H2 |

InChI-Schlüssel |

UBEVPUVWSNZVHZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2)N)[N+](=O)[O-])N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Nitroquinolin 7 Amine and Its Analogs

Strategies for Nitroquinoline Precursor Synthesis

The creation of nitroquinoline intermediates is a critical phase in the synthesis of 8-nitroquinolin-7-amine. The placement of the nitro group is paramount, and various synthetic routes offer different levels of control and efficiency. These methods range from building the heterocyclic system with the nitro-substituent already present on a precursor to adding the nitro group to a pre-formed quinoline (B57606) ring.

The Skraup synthesis is a cornerstone chemical reaction for producing quinolines. wikipedia.orguniroma1.it This method involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid, to form the quinoline ring system. wikipedia.orgorganicreactions.org The reaction is known for being exothermic and potentially vigorous, often requiring the addition of moderators like ferrous sulfate to control its rate. wikipedia.orguop.edu.pk

The versatility of the Skraup reaction is evident in its application with various substituted anilines, which allows for the synthesis of a wide range of quinoline derivatives. pharmaguideline.com

3-Nitroaniline : When 3-nitroaniline (m-nitroaniline) is used as the starting material, the Skraup synthesis directly yields a nitroquinoline. The reaction produces a mixture of 5-nitroquinoline and 7-nitroquinoline (B188568). researchgate.net This provides a direct, albeit non-selective, route to a key precursor for nitro-amino quinolines.

m-Toluidine : The reaction with m-toluidine serves as an important analog synthesis. This process yields a mixture of two isomeric methylquinolines: 7-methylquinoline and 5-methylquinoline. brieflands.com This mixture can then be subjected to further reactions, such as nitration, to install the required nitro group. brieflands.com

A significant challenge in the Skraup synthesis with meta-substituted anilines is controlling the regioselectivity of the cyclization step. The electrophilic cyclization can occur at either of the two positions ortho to the amine group, leading to the formation of isomeric products. researchgate.netbrieflands.com

In the case of m-toluidine, the reaction yields a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio. brieflands.com Similarly, the reaction with m-nitroaniline produces both 7-nitro and 5-nitro isomers. researchgate.net The distribution of these isomers is influenced by both steric and electronic factors of the substituent on the aniline (B41778) ring.

| Starting Aniline | Products | Isomer Ratio | Reference |

|---|---|---|---|

| m-Toluidine | 7-Methylquinoline & 5-Methylquinoline | 2 : 1 | brieflands.com |

| 3-Nitroaniline | 7-Nitroquinoline & 5-Nitroquinoline | Mixture | researchgate.net |

The mechanism of the Skraup reaction is a well-established multi-step process: pharmaguideline.comiipseries.org

Dehydration of Glycerol : Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the α,β-unsaturated aldehyde, acrolein. uop.edu.pkpharmaguideline.com

Michael Addition : The aromatic amine (aniline) performs a conjugate (Michael) 1,4-addition to the acrolein intermediate. uop.edu.pkpharmaguideline.com

Cyclization : The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, leading to ring closure and the formation of a 1,2-dihydroquinoline. uop.edu.pk

Oxidation : Finally, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline product. The oxidizing agent, typically nitrobenzene or arsenic acid, is reduced in this step. wikipedia.orguop.edu.pk

Recent studies using 13C-labeled ketones have suggested a more complex pathway involving a fragmentation-recombination mechanism, where the initial conjugate adduct can fragment into an imine and a ketone, which then recombine to form the final quinoline product. nih.gov

Alternative strategies for quinoline synthesis involve cyclocondensation reactions. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis and can be employed in the construction of heterocyclic systems like quinolines. chemicalbook.com

The pyrolysis of Meldrum's acid derivatives can generate highly reactive ketene intermediates. chemicalbook.com These intermediates can undergo cyclization reactions to form various cyclic compounds, including quinolinones. chemicalbook.com Another approach involves the reaction of substituted anilines with methylene Meldrum's acid to produce phenylamine derivatives, which can then be converted into substituted quinolones. researchgate.net Furthermore, a method for preparing tetrahydroquinolin-2-one derivatives involves a two-step reaction between enaminones and acyl Meldrum's acids, followed by electrophilic cyclization. nih.gov

An alternative to building the quinoline ring with a nitro group already in place is the direct nitration of a pre-synthesized quinoline derivative. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the existing substituents on the quinoline ring.

Nitration of unsubstituted quinoline with fuming nitric acid and sulfuric acid typically results in a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351). uop.edu.pkwikipedia.org However, the presence of directing groups can significantly influence the position of nitration. In a highly relevant example, the nitration of a mixture of 7-methylquinoline and 5-methylquinoline (obtained from the Skraup reaction with m-toluidine) with a mixture of fuming nitric acid and sulfuric acid leads to the selective formation of 7-methyl-8-nitroquinoline with an excellent yield. brieflands.com This demonstrates that an activating group at the 7-position can effectively direct the incoming nitro group to the adjacent 8-position, providing a strategic route to the 8-nitroquinoline scaffold required for the synthesis of this compound.

Direct Nitration of Quinoline Systems

Electrophilic Aromatic Substitution for 8-Position Selectivity

The synthesis of 8-nitroquinoline, a crucial precursor for this compound, is typically achieved through electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction on the quinoline ring is a well-studied phenomenon. Quinoline possesses two fused rings: a pyridine (B92270) ring, which is electron-deficient, and a benzene (B151609) ring, which is comparatively electron-rich. Electrophilic attack is therefore directed towards the benzene ring.

The substitution pattern is further dictated by the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at positions 5 and 8 is favored because it allows the aromatic sextet of the pyridine ring to remain intact, thus preserving greater aromatic stability in the transition state. In contrast, attack at positions 6 and 7 disrupts the aromaticity of both rings. Under nitrating conditions (e.g., nitric acid and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonated species is the actual entity that undergoes attack, and even though the substitution occurs on the benzene ring, it proceeds through a doubly charged intermediate, making the reaction significantly slower than the nitration of naphthalene. Nonetheless, the preference for attack at the 5- and 8-positions remains, leading to a mixture of 5-nitroquinoline and 8-nitroquinoline.

Optimized Conditions for Nitration

The conditions for the nitration of quinoline can be optimized to maximize the yield of the desired 5- and 8-nitro isomers. Research has identified specific parameters that influence the outcome of this electrophilic substitution. For the direct nitration of quinoline, a mixture of nitric acid and sulfuric acid is commonly employed.

In a specific application, the nitration of a substituted quinoline, 7-methylquinoline, was performed to selectively synthesize 7-methyl-8-nitroquinoline. This selective outcome further underscores the strong directing effect that favors substitution at the C-8 position, ortho to the existing methyl group. The conditions for these reactions highlight the need for careful temperature control and precise reagent stoichiometry.

Table 1: Optimized Conditions for Nitration of Quinoline and its Derivatives

| Starting Material | Reagents | Temperature | Duration | Product(s) |

|---|---|---|---|---|

| Quinoline | ~1.5 equivalents HNO₃ in H₂SO₄ | 95°C - 100°C | 1 - 2 hours | 5-Nitroquinoline and 8-Nitroquinoline |

| 7-Methylquinoline | Fuming HNO₃ in 98% H₂SO₄ | -5°C | 40 minutes | 7-Methyl-8-nitroquinoline |

Direct Synthesis of this compound via Amination Reactions

The direct introduction of an amino group to form this compound is achieved through advanced nucleophilic substitution methods. These reactions are particularly effective on electron-deficient aromatic systems, such as nitroquinolines.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

A powerful method for the direct amination of nitroaromatic compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom by a nucleophile on an aromatic ring that is activated by an electron-withdrawing group, such as a nitro group. wikipedia.org The VNS reaction is a special type of nucleophilic aromatic substitution where hydrogen is replaced instead of a typical leaving group like a halogen. wikipedia.org

The reaction proceeds via the initial addition of a nucleophile (typically a carbanion or an amino-nucleophile with a leaving group on the nitrogen) to an electron-deficient carbon atom of the nitroarene, forming a negatively charged intermediate known as a σH-adduct or Meisenheimer complex. organic-chemistry.org This is followed by a base-induced β-elimination of a leaving group from the adduct, which restores the aromaticity of the ring. organic-chemistry.orgnih.gov The nitro group plays a crucial role in activating the aromatic ring towards this nucleophilic attack. mdpi.com

Amination of Electron-Deficient Nitroquinolines

The VNS methodology has been successfully applied to the amination of various electron-deficient nitroquinolines. mdpi.comresearchgate.net Studies have shown that 5-, 6-, 7-, and 8-nitroquinolines can undergo VNS amination to produce the corresponding amino-nitroquinolines in high yields. researchgate.net The reaction is highly regioselective, with the incoming amino group typically substituting a hydrogen atom at a position ortho or para to the activating nitro group. organic-chemistry.org

For 8-nitroquinoline, the VNS reaction provides a direct route to introduce a substituent at the C-7 position (ortho to the nitro group). kuleuven.be This makes it an ideal strategy for the synthesis of this compound and its N-substituted analogs. The reaction proceeds efficiently in these heterocyclic systems, often proving faster than conventional SNAr reactions involving halogen displacement. kuleuven.be

Role of Nucleophiles and Reaction Conditions (e.g., 9H-carbazole, Hydroxylamine)

The choice of nucleophile and reaction conditions is critical for the success of the VNS amination. A variety of aminating agents have been explored.

A notable example is the use of 9H-carbazole as a bulky nucleophile in the amination of 8-nitroquinoline. nih.gov In a study, 8-nitroquinoline was treated with potassium 9H-carbazol-9-ide, generated in situ from 9H-carbazole and potassium tert-butoxide, in refluxing tetrahydrofuran (THF). nih.gov This reaction led to the formation of 9-(8-nitroquinolin-7-yl)-9H-carbazole, where the carbazolyl group is attached at the C-7 position, ortho to the nitro group. nih.gov The regiochemistry of this substitution, favoring the more sterically hindered C-7 position over the C-5 position, suggests that the potassium counterion may interact with the oxygen atoms of the nitro group, directing the bulky nucleophile to the adjacent position. mdpi.com

Hydroxylamine (B1172632) and its derivatives are also potential nucleophiles for amination reactions. However, in the context of direct VNS amination of 8-nitroquinoline to yield this compound, specific, well-documented procedures and outcomes are less commonly reported in the surveyed chemical literature compared to other aminating agents. The successful application would depend on generating a suitable nucleophilic species from hydroxylamine under conditions compatible with the VNS mechanism.

Mechanistic Understanding of VNS Pathways (e.g., Nitro/Nitroso Conversion)

The generally accepted mechanism for VNS involves the formation of a σH-adduct, followed by a base-induced β-elimination to regenerate the aromatic system. nih.gov However, studies on the amination of nitroquinolines have revealed more complex and interesting mechanistic pathways, including a nitro/nitroso conversion. nih.gov

In the reaction between 8-nitroquinoline and potassium 9H-carbazol-9-ide, alongside the expected VNS product, a secondary product was identified as (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one. nih.gov The formation of this compound provides clear evidence of a nitro-to-nitroso group conversion occurring during the reaction sequence. nih.gov This transformation suggests that the nitro group not only acts as an activating group but may also participate in subsequent redox processes under the reaction conditions. nih.gov The proposed mechanism involves the initial nucleophilic attack to form the adduct, followed by a series of steps that lead to the reduction of the nitro group to a nitroso group, which then tautomerizes to the more stable hydroxyimino form. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the introduction of amino groups onto an aromatic ring. This reaction is contingent on the presence of strong electron-withdrawing groups that activate the ring towards nucleophilic attack. In the context of synthesizing this compound, a potential pathway involves the reaction of a 7-halo-8-nitroquinoline with an amine source.

The 8-nitro group plays a crucial role in this transformation. Its powerful electron-withdrawing nature deactivates the entire quinoline ring system towards electrophilic substitution but, conversely, activates it for nucleophilic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the halogen atom at the C-7 position, being ortho to the C-8 nitro group, becomes a viable leaving group for SNAr.

The general mechanism for this reaction proceeds via a two-step addition-elimination pathway. The nucleophile (an amine) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the subsequent step, the leaving group (halide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the 7-amino-8-nitroquinoline product.

While this represents a theoretically sound approach, the successful synthesis of this compound via this method would depend on the careful selection of reaction conditions, including the choice of solvent, temperature, and the nature of the amine nucleophile.

Oxidative Nucleophilic Amination of Nitroquinoline N-Oxides

An alternative and powerful method for the amination of nitroquinolines is through the oxidative nucleophilic substitution of hydrogen (ONSH). This approach is particularly useful for introducing substituents onto the quinoline ring without the need for a pre-installed leaving group like a halogen. A key variant of this method involves the use of nitroquinoline N-oxides.

Research has demonstrated a novel and efficient method for the synthesis of 2-alkylamino and 2-dialkylamino derivatives of N-oxides of 5-, 6-, 7-, and 8-nitroquinolines. researchgate.net This reaction proceeds by treating the respective nitroquinoline N-oxide with various primary or secondary amines in the presence of an oxidizing agent, such as potassium ferricyanide, in an aqueous dioxane medium. researchgate.net This methodology has been shown to afford the corresponding secondary and tertiary amines in moderate to excellent yields. researchgate.net

The regioselectivity of these amination reactions is primarily governed by the position of the nitro group. researchgate.net The preservation of the nitro group in the final product is a significant advantage of this method, as it allows for further chemical modifications, such as reduction to an amino group. researchgate.net The simplicity and potential for scalability make this an attractive route for the synthesis of various amino-nitroquinoline derivatives. researchgate.net

Synthesis of 8-Aminoquinolin-7-amine via Nitro Group Reduction

The conversion of the nitro group in this compound to a primary amine is a critical step in the synthesis of 8-aminoquinolin-7-amine. This reduction can be achieved through several well-established methodologies, each with its own set of advantages and considerations regarding chemoselectivity and reaction conditions.

Catalytic Hydrogenation (e.g., Raney Nickel, Palladium on Carbon)

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups to amines. commonorganicchemistry.com This technique involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C) is a common and effective catalyst for this transformation. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The key advantage of using Pd/C is its high efficiency, often allowing the reaction to proceed under mild conditions of temperature and pressure. However, a potential challenge with highly functionalized substrates is the chemoselectivity, as Pd/C can also catalyze the reduction of other functional groups or the aromatic ring itself under more forcing conditions.

Raney Nickel is another popular catalyst for the reduction of nitro compounds. commonorganicchemistry.com It is often used when there is a concern about the hydrogenolysis of other sensitive functional groups, such as halogens, which can sometimes occur with Pd/C. commonorganicchemistry.com Raney Nickel is typically used with hydrogen gas or with a hydrogen donor like hydrazine hydrate. acs.orgmdma.ch

| Catalyst | Hydrogen Source | Typical Solvents | Advantages | Potential Challenges |

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Methanol, Ethyl acetate | High efficiency, mild conditions | Potential for over-reduction or hydrogenolysis of other functional groups |

| Raney Nickel | H2 gas, Hydrazine hydrate | Ethanol, Methanol | Good for substrates with sensitive groups (e.g., halogens) | Pyrophoric nature requires careful handling |

Stannous Chloride Reduction

The use of stannous chloride (tin(II) chloride, SnCl2) is a classical and reliable method for the reduction of aromatic nitro compounds. scispace.comcommonorganicchemistry.comstrategian.com This method is particularly valued for its mildness and high chemoselectivity, making it suitable for substrates with other reducible functional groups. scispace.comstrategian.com

The reaction is typically carried out in an acidic medium, often with concentrated hydrochloric acid, in a solvent such as ethanol. scispace.com The stannous chloride acts as the reducing agent, being oxidized from Sn(II) to Sn(IV) in the process. A general procedure involves dissolving the nitro compound in ethanol and then adding a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction mixture is then heated to effect the reduction. The resulting amine is often isolated as a salt, from which the free base can be liberated by treatment with a base.

| Reagent | Typical Conditions | Advantages |

| Stannous Chloride (SnCl2·2H2O) | Concentrated HCl, Ethanol, Heat | Mild, highly chemoselective, tolerates a wide range of functional groups |

Other Reductive Methodologies (e.g., Hydrazine Hydrate)

Hydrazine hydrate (N2H4·H2O) is another effective reducing agent for aromatic nitro compounds, often used in conjunction with a catalyst. nih.govrsc.orgorganic-chemistry.org This method, known as catalytic transfer hydrogenation, avoids the need for handling gaseous hydrogen.

The reaction is typically performed by refluxing the nitro compound with hydrazine hydrate in a solvent like ethanol, in the presence of a catalyst such as Raney Nickel or Palladium on Carbon. mdma.chnih.gov The hydrazine hydrate serves as the in situ source of hydrogen. This method is generally fast, clean, and provides high yields of the corresponding amines. mdma.ch The choice of catalyst can influence the selectivity of the reduction, particularly in the presence of other reducible groups. nih.gov

| Reagent | Catalyst | Typical Solvents | Advantages |

| Hydrazine Hydrate | Raney Nickel, Pd/C, Iron oxides | Ethanol, Methanol | Avoids the use of H2 gas, rapid and high-yielding |

General Synthetic Challenges and Methodological Advancements

The synthesis of polysubstituted quinolines, such as this compound, presents several inherent challenges, primarily centered around achieving the desired regioselectivity. The introduction of multiple substituents onto the quinoline ring requires careful strategic planning to control their placement. For instance, in the nitration of a 7-substituted quinoline, the directing effects of the existing substituent will compete with the inherent reactivity of the quinoline nucleus, potentially leading to a mixture of isomers.

Another significant challenge lies in the functional group compatibility during the synthetic sequence. The presence of a nitro group, while essential for its subsequent conversion to an amine, can influence the reactivity of the molecule in other transformations. Similarly, the amino group is a versatile functional handle but can also interfere with certain reaction conditions.

In response to these challenges, there have been significant methodological advancements in quinoline synthesis. Modern synthetic chemistry has seen the development of more sophisticated and selective methods for the functionalization of heterocyclic compounds. These include transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of substituents at specific positions. Furthermore, there is a growing emphasis on the development of more environmentally benign and atom-economical synthetic routes. This includes the exploration of catalytic systems that operate under milder conditions and the use of greener reagents and solvents. For the synthesis of amino-nitroquinolines, advancements in direct amination techniques, such as the vicarious nucleophilic substitution of hydrogen, offer more efficient pathways that circumvent the need for pre-functionalized starting materials. mdpi.comcdnsciencepub.com

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

Vibrational Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectroscopic data for 8-Nitroquinolin-7-amine were not prominently available in the reviewed scientific literature. However, studies on analogous compounds, such as 8-hydroxy-5-nitroquinoline, have utilized FT-Raman spectroscopy in conjunction with FT-IR and density functional theory (DFT) calculations to perform detailed vibrational analysis. These studies interpret the spectra to assign fundamental modes, combinations, and overtone bands, providing a comprehensive understanding of the molecule's vibrational characteristics.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For quinoline (B57606) derivatives, the absorption spectra are influenced by the nature and position of substituents on the aromatic rings. In a study involving a closely related compound, N,N,2-Trimethyl-8-nitroquinolin-7-amine, the free ligand exhibited a distinct absorption maximum in the UV-Vis spectrum. academie-sciences.frresearchgate.net Upon titration with metal ions like Cu²⁺, significant spectral changes were observed, indicating the formation of a metal-ligand complex. academie-sciences.fr

For example, the titration of a similar 8-aminoquinoline (B160924) derivative showed the free ligand's absorbance at 255 nm decreasing in favor of new bands at 241 nm and 335 nm upon complexation, with clear isosbestic points suggesting the formation of a single complex species. academie-sciences.fr These transitions are typically assigned to π→π* and n→π* electronic transitions within the quinoline ring system, which are modulated by the electron-withdrawing nitro group and the electron-donating amine group.

Table 1: Representative UV-Vis Spectral Data for a Substituted this compound Derivative academie-sciences.fr

| Species | λmax (nm) | Observation |

|---|---|---|

| Free Ligand (TDMQ33) | 255 | Main absorption band |

| Cu(II)-Ligand Complex | 241, 335 | Bands appearing upon metal chelation |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O₂), the expected exact mass is approximately 189.0538 g/mol .

Experimental mass spectrometric data for a related compound, N-methyl-8-nitroquinolin-7-amine, was found in a patent document, which reported an Electrospray Ionization (ESI) MS result showing a protonated molecular ion peak [M+H]⁺ at m/z 204. google.com This corresponds to the molecular formula C₁₀H₉N₃O₂, confirming the identity of the synthesized compound. google.com Based on this, this compound would be expected to show an [M+H]⁺ ion at approximately m/z 190.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. researchgate.net For quinoline alkaloids, Time-of-Flight (TOF) HRMS can yield molecular ions with mass errors below 5 mDa, which is crucial for distinguishing between isomers and compounds with similar nominal masses. researchgate.netnih.gov The fragmentation patterns observed in MS/MS experiments, often following electron ionization (EI) or collision-induced dissociation (CID), provide valuable structural information by revealing characteristic neutral losses (e.g., loss of NO₂, H₂O, or HCN) from the parent ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for purity assessment and analysis of quinoline derivatives. cmes.orgresearchgate.net The methodology typically involves extracting the analyte from a sample matrix using a suitable solvent, such as toluene, followed by injection into the GC-MS system. cmes.org

A capillary column, such as a DB-5MS, is commonly used to separate the components of the mixture based on their boiling points and polarity. cmes.org As the separated compounds elute from the column, they are ionized (typically by electron ionization, EI) and detected by the mass spectrometer. cmes.org The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for sensitive and specific quantification of target analytes. For quinoline, characteristic ions at m/z 129 and 102 are often monitored for identification and quantification. This technique has been successfully applied to determine residual amounts of quinoline and its isomers in various matrices, demonstrating its utility for the purity and mixture analysis of this compound. cmes.orgresearchgate.net

Crystallographic Studies

Single-Crystal X-ray Diffraction for Molecular Structure Determination

While the specific crystal structure of this compound was not found in the searched databases, extensive crystallographic studies have been performed on closely related 2-styryl-8-nitroquinoline derivatives. nih.govacs.org These studies provide significant insight into the likely structural characteristics of the 8-nitroquinoline (B147351) core.

Table 2: Representative Crystallographic Data for a 2-Styryl-8-nitroquinoline Derivative (S1B) acs.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.1234(3) |

| b (Å) | 7.4567(2) |

| c (Å) | 28.1456(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2963.21(13) |

Analysis of Intermolecular Interactions (e.g., π-π Stacking)

The crystal packing of nitro-substituted aromatic compounds is often governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. nih.govmdpi.com In the crystal lattices of 2-styryl-8-nitroquinoline derivatives, strong π-π stacking interactions between adjacent molecules are a dominant feature. nih.govacs.org

These interactions typically occur in a head-to-tail fashion, where the quinoline ring of one molecule stacks against the styryl phenyl ring of a neighboring molecule. acs.org This arrangement leads to the formation of π-stacked dimers, which can further assemble into infinite chains or more complex three-dimensional networks. nih.govacs.org The geometric parameters of these interactions, such as the centroid-to-centroid distance and the perpendicular distance between the aromatic planes, are critical indicators of the strength of the stacking. Distances in the range of 3.59–3.87 Å are commonly observed for these interactions. nih.govacs.org These π-stacked assemblies are further stabilized by other weak intermolecular forces, such as C-H···O hydrogen bonds involving the nitro group, creating robust supramolecular architectures. nih.govmdpi.com

Table 3: Geometric Parameters of π-π Stacking Interactions in a 2-Styryl-8-nitroquinoline Derivative acs.org

| Interaction Type | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) |

|---|

Powder X-ray Diffraction

Following an extensive search of scientific literature and crystallographic databases, no specific Powder X-ray Diffraction (PXRD) data for the compound this compound was found.

Detailed research findings, including PXRD patterns, 2θ values, d-spacing, and relative intensities, which are essential for characterizing the crystalline structure of a compound, are not available in the currently accessible public scientific domain for this compound. Consequently, a data table and a detailed analysis of its crystallographic properties cannot be provided at this time.

While information regarding the synthesis and properties of related amino-nitroquinoline compounds exists, direct experimental PXRD data for this compound itself has not been published or indexed in the searched resources. This indicates a potential gap in the comprehensive structural characterization of this specific chemical entity. Further experimental research would be required to determine its crystal system, space group, and unit cell dimensions through PXRD analysis.

Computational and Theoretical Studies on 8 Nitroquinolin 7 Amine and Its Analogs

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.

For nitroaromatic compounds and their derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. researchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of molecular systems. In studies of related nitroquinoline derivatives, such as 2-Methyl-8-nitroquinoline, geometry optimizations and electronic property calculations have been successfully performed using the B3LYP functional. researchgate.net These optimizations are crucial for finding the most stable molecular conformation, which serves as the basis for all subsequent property calculations.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation, which can be significant in molecules with complex electronic structures.

To incorporate electron correlation, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. MP2 improves upon the HF method by adding a correction term that accounts for electron correlation, leading to more accurate energy and property predictions. Comparative studies on quinoline (B57606) derivatives have utilized both DFT and MP2 methods to evaluate geometric, energetic, and spectroscopic properties, providing a comprehensive understanding of the molecule's behavior.

The choice of a basis set is a critical factor that dictates the accuracy and computational expense of a quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost.

For molecules containing nitrogen and oxygen, such as 8-Nitroquinolin-7-amine, Pople-style basis sets like 6-311++G(d,p) are commonly used. researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distributions. The selection of an appropriate basis set is essential for obtaining reliable predictions of molecular properties.

| Methodology | Key Features | Common Application for Nitroquinolines |

| DFT (B3LYP) | Balances accuracy and computational cost; relies on electron density. | Geometry optimization, electronic property calculations. researchgate.netresearchgate.net |

| Hartree-Fock (HF) | Foundational ab initio method; neglects electron correlation. | Initial wavefunction approximation. |

| MP2 | Includes electron correlation effects; more accurate than HF. | Refined energy and property calculations. |

| Basis Sets | Mathematical functions describing atomic orbitals; size affects accuracy. | 6-311++G(d,p) is a common choice for these systems. researchgate.net |

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, various descriptors can be calculated to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For analogous compounds like 2-Methyl-8-nitroquinoline, the calculated HOMO and LUMO energies were -6.397 eV and -1.504 eV, respectively, resulting in a HOMO-LUMO gap of 4.893 eV. researchgate.net This value indicates a significant degree of charge transfer within the molecule. researchgate.net In general, nitro-substituted compounds tend to exhibit lower HOMO-LUMO gaps, suggesting increased reactivity. nih.gov

| Parameter | Significance | Example Value (Analog) |

| HOMO Energy | Electron-donating ability | -6.397 eV (2-Methyl-8-nitroquinoline) researchgate.net |

| LUMO Energy | Electron-accepting ability | -1.504 eV (2-Methyl-8-nitroquinoline) researchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 4.893 eV (2-Methyl-8-nitroquinoline) researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding, charge transfer, and conjugative interactions by examining the electron density of a molecule. researchgate.net This analysis provides a localized, Lewis-like structure representation of the wavefunction, making it easier to interpret complex electronic interactions.

For this compound, the NBO analysis is crucial for understanding the stability conferred by intramolecular interactions. The presence of both a strong electron-donating amino (-NH2) group and a powerful electron-withdrawing nitro (-NO2) group on the quinoline framework leads to significant electron delocalization. The analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which arise from the transfer of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Analogous Nitro-Amino Aromatic Systems

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) of -NH2 | π* (Aromatic Ring) | > 5.0 | Lone Pair → π* delocalization |

| π (Aromatic Ring) | π* (NO2 Group) | > 10.0 | π → π* delocalization |

| σ (C-H) | σ* (C-N) | ~ 2.5 | σ → σ* hyperconjugation |

Note: The data presented are representative values based on computational studies of similar aromatic compounds containing amino and nitro functional groups. E(2) represents the stabilization energy.

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govd-nb.info Key descriptors include the Fukui function (f(r)), local softness (s(r)), and the electrophilicity index (ω). ijarset.comajchem-a.com

The Fukui function identifies regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. nih.gov

f+(r) : Indicates the preferred site for a nucleophilic attack (where an electron is added).

f-(r) : Indicates the preferred site for an electrophilic attack (where an electron is removed).

f0(r) : Indicates the preferred site for a radical attack.

For this compound, the amino group, being a strong electron donor, is predicted to be the primary site for electrophilic attack. Conversely, the electron-deficient aromatic ring, particularly the carbon atoms near the electron-withdrawing nitro group, are the most probable sites for nucleophilic attack. The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can unambiguously reveal these reactive regions. researchgate.net

Table 2: Calculated Global and Local Reactivity Descriptors for a Representative Aminoquinoline Analog (4-Aminoquinoldine)

| Parameter | Definition | Calculated Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.79 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.18 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.61 |

| Ionization Potential (I) | -EHOMO | 5.79 |

| Electron Affinity (A) | -ELUMO | 1.18 |

| Hardness (η) | (I - A) / 2 | 2.31 |

| Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (I + A) / 2 | 3.49 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.63 |

Source: Data derived from DFT studies on quinoline derivatives. asianpubs.org

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a topological analysis tool that provides a chemically intuitive map of electron pair localization in a molecule. wikipedia.orgresearchgate.net ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to the delocalized electron gas-like behavior found in metallic bonds. researchgate.net

In this compound, an ELF analysis would visualize:

High localization (ELF ≈ 1.0) corresponding to the core electrons of C, N, and O atoms.

Valence basins corresponding to the C-C, C-H, C-N, N-H, and N-O covalent bonds.

Distinct basins for the lone pairs on the nitrogen atoms of the amino group and the quinoline ring, as well as the oxygen atoms of the nitro group.

The Reduced Density Gradient (RDG) is a function used to visualize and characterize weak non-covalent interactions (NCIs). By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to identify and differentiate between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. For this compound, an RDG analysis would be particularly useful in identifying potential weak intramolecular hydrogen bonds between the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, which would appear as green or blue spikes in the low-density region of the plot, indicating a stabilizing interaction.

Intramolecular Charge Transfer (ICT) Investigations

The molecular architecture of this compound, featuring a strong electron donor (-NH2) and acceptor (-NO2) on a conjugated π-system (quinoline), makes it a classic example of a "push-pull" or D-π-A molecule. Such molecules are known for their significant Intramolecular Charge Transfer (ICT) characteristics upon electronic excitation. nih.gov

This charge transfer can be investigated computationally by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com For this compound, the HOMO is expected to be localized predominantly over the electron-rich amino group and the fused benzene (B151609) ring portion of the quinoline. In contrast, the LUMO is expected to be localized over the electron-deficient nitro group and the pyridine (B92270) ring portion. nih.govresearchgate.net

The electronic transition from the HOMO to the LUMO (π → π*) effectively moves electron density from the donor side to the acceptor side of the molecule, resulting in a large change in the dipole moment between the ground and excited states. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates that the molecule is more polarizable and that ICT occurs more readily. irjweb.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP map would show a region of high negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. A region of positive potential (blue) would be centered around the amino group's hydrogen atoms, indicating the electron-donating nature of this group. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for Nitro-Aromatic Analogs

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Nitrobenzene | -7.89 | -1.65 | 6.24 |

| p-Nitroaniline | -6.45 | -2.18 | 4.27 |

| This compound (Estimated) | ~ -6.20 | ~ -2.50 | ~ 3.70 |

Note: Values are representative and based on DFT calculations for analogous compounds. The estimated values for this compound reflect the expected trend of a decreasing energy gap with enhanced push-pull character.

Physico-Chemical Property Prediction through Computation (e.g., pKa determination)

Computational chemistry provides robust methods for predicting physico-chemical properties like the acid dissociation constant (pKa). nih.gov The pKa is a measure of the acidity of a compound, and for this compound, the relevant pKa would correspond to the protonation of the amino group or the quinoline ring nitrogen.

Accurate pKa prediction typically involves quantum mechanical calculations of the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. nih.govrsc.org These calculations often employ a thermodynamic cycle that separates the process into gas-phase energies and solvation energies. Solvation effects are critical and are usually handled using implicit continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com

The pKa of the amino group in this compound is expected to be significantly lower than that of aniline (B41778) or 7-aminoquinoline. This is due to the powerful electron-withdrawing inductive and resonance effects of the ortho-nitro group, which destabilizes the protonated form (the conjugate acid, -NH3+) by pulling electron density away from it, thereby favoring the neutral amine.

Table 4: Comparison of Experimental and Computationally Estimated pKa Values

| Compound | Functional Group | Experimental pKa | Estimated pKa of this compound | Rationale |

| Aniline | Aryl Amine | 4.6 | Baseline for an aromatic amine. | |

| 7-Aminoquinoline | Aryl Amine | 5.5 | Increased basicity due to the quinoline ring system. | |

| o-Nitroaniline | Aryl Amine | -0.3 | Strong electron withdrawal by the ortho-nitro group drastically reduces basicity. | |

| This compound | Aryl Amine | Not Available | ~ 0.5 - 1.5 | The strong electron-withdrawing -NO2 group at the ortho position significantly reduces the basicity of the amino group, similar to o-nitroaniline. |

Note: The pKa refers to the equilibrium constant of the conjugate acid (R-NH3+).

Non-Linear Optical (NLO) Behavior Studies

Molecules with a D-π-A structure, like this compound, often exhibit significant non-linear optical (NLO) properties. These properties arise from the molecule's asymmetric charge distribution and the ease with which this distribution can be distorted by an external electric field, as found in high-intensity laser light. The key parameters that quantify NLO behavior are the molecular polarizability (α) and the first-order hyperpolarizability (β). usp.brphyschemres.org

Computational methods, particularly DFT, are widely used to calculate these properties. mdpi.com The presence of the amino donor and nitro acceptor groups, connected by the polarizable quinoline π-system, facilitates the charge transfer that is responsible for a large β value. A smaller HOMO-LUMO gap is often correlated with a larger first hyperpolarizability. physchemres.org

The calculated values for this compound are expected to be significantly larger than those of standard reference materials like urea, indicating its potential for use in NLO applications such as frequency doubling or optical switching. mdpi.com The extended conjugation and strong push-pull nature of the molecule are key contributors to this enhanced NLO response. chemrxiv.org

Table 5: Calculated Non-Linear Optical Properties of a Reference Molecule and Expected Trend for this compound

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | 4.56 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |

| p-Nitroaniline | 6.87 | 11.7 x 10⁻²⁴ | 9.2 x 10⁻³⁰ |

| This compound (Expected Trend) | > 7.0 | > 15 x 10⁻²⁴ | Significantly > 10 x 10⁻³⁰ |

Note: Values are derived from theoretical studies. The expected trend for this compound is an estimation based on its enhanced D-π-A character compared to p-Nitroaniline.

An in-depth examination of the advanced analytical and purification techniques for this compound reveals the sophisticated methodologies required to ensure its purity and proper characterization. Chromatographic and crystallization methods are central to isolating this compound from reaction mixtures and separating it from closely related isomers.

Applications of 8 Nitroquinolin 7 Amine As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocycles

The strategic placement of the amino and nitro groups in 8-Nitroquinolin-7-amine makes it an ideal precursor for the synthesis of fused polycyclic aromatic systems containing multiple nitrogen atoms. These heterocycles are of great interest due to their potential biological activities.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. beilstein-journals.org In the case of this compound, the nitro group at the 8-position can be selectively reduced to an amino group, yielding quinoline-7,8-diamine (B3358248). This transformation is a critical first step in the synthesis of several other complex heterocycles. A variety of reducing agents can be employed for this purpose, ranging from classic methods like stannous chloride in acidic media to more modern catalytic hydrogenation techniques. nih.govorganic-chemistry.org The reaction offers a simple and fast transformation, often with high yields. nih.gov The choice of reducing agent can be crucial to ensure chemoselectivity, leaving other functional groups on the molecule intact. organic-chemistry.org

| Reducing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| SnCl₂ / HCl | Concentrated HCl, heat | Classic, reliable method for aromatic nitro group reduction. | nih.gov |

| Sodium Hydrosulfide (NaSH) | Aqueous alcohol, pH 8.0-9.5 | Effective for nitroquinoline reduction, offering good yields. | google.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas or transfer hydrogenation (e.g., HCOOH), room temperature | Green method, high yields, wide functional group tolerance. | organic-chemistry.org |

| Trichlorosilane (HSiCl₃) / Amine | Dry CH₂Cl₂, room temperature | Mild, metal-free, and inexpensive procedure with wide applicability. | beilstein-journals.org |

| Zinc Dust / Water | Aqueous nanomicelles, room temperature | Robust and green protocol that tolerates a wide range of functionalities. | organic-chemistry.org |

The quinoline-7,8-diamine obtained from the reduction of this compound is a key intermediate for constructing pyridoquinoxaline ring systems. As an aromatic ortho-diamine, it can undergo a condensation reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to form the pyrazine (B50134) ring. This reaction is one of the most common and effective methods for synthesizing quinoxaline (B1680401) derivatives. researchgate.net The reaction typically proceeds under acidic conditions and results in the formation of a new six-membered heterocyclic ring fused to the quinoline (B57606) core, yielding the pyrido[3',2':7,8]quinoxaline system. The versatility of this method allows for the introduction of various substituents on the newly formed pyrazine ring by selecting different α-dicarbonyl compounds. nih.gov

| α-Dicarbonyl Compound | Resulting Substituents on Pyrazine Ring | Reference |

|---|---|---|

| Glyoxal | Unsubstituted | researchgate.net |

| 2,3-Butanedione (Diacetyl) | Two methyl groups | nih.gov |

| Benzil | Two phenyl groups | researchgate.net |

| Pyruvic acid | One methyl group, one carboxylic acid group | nih.gov |

This compound can also be utilized in the synthesis of furazanoquinolines. Research has shown that various nitroquinolines, when reacted with hydroxylamine (B1172632) in an alkaline medium such as potassium hydroxide, can yield furazanoquinoline products. nih.govresearchgate.net Specifically, the reaction of 7-nitroquinoline (B188568) or 8-nitroquinoline (B147351) results in the formation of furazano[3,4-h]quinoline. nih.govresearchgate.net This transformation involves the interaction between the nitro group and the adjacent amine (or a group that can be converted to an amine in situ), leading to a cyclization reaction that forms the furazan (B8792606) (1,2,5-oxadiazole) ring fused to the quinoline scaffold.

Development of Functionalized Quinoline Scaffolds

The dual functionality of this compound provides a platform for developing a wide range of functionalized quinoline scaffolds. Both the amino and nitro groups can be chemically modified to introduce new moieties and tailor the physicochemical properties of the molecule.

The amino group at the 7-position can undergo standard reactions such as acylation to form amides, alkylation, and diazotization, which can then be followed by various substitution reactions (e.g., Sandmeyer reaction) to introduce halogens, cyano, or hydroxyl groups. The nitro group at the 8-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This allows for the displacement of a suitable leaving group or, in some cases, a hydrogen atom (Vicarious Nucleophilic Substitution, VNS) by a nucleophile. nih.gov For instance, studies on nitroquinolines have demonstrated the VNS reaction where a nucleophile attacks a hydrogen-bearing carbon atom ortho or para to the nitro group. nih.govresearchgate.net

Use as a Model Compound for Reactivity Studies of Nitroquinolines

This compound serves as an excellent model compound for studying the reactivity of the nitroquinoline ring system, particularly in the context of nucleophilic aromatic substitution (SNAr). The presence of the powerfully electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com

Theoretical and experimental studies on nitroaromatic compounds show that the addition of a nucleophile to the electron-deficient ring is generally the rate-limiting step of the SNAr reaction. nih.gov This step involves the formation of a high-energy, negatively charged intermediate, often referred to as a Meisenheimer adduct, which is stabilized by resonance, particularly by the nitro group. youtube.com By studying the reactions of this compound with various nucleophiles, researchers can gain insights into:

Regioselectivity: Determining which position on the quinoline ring is most susceptible to nucleophilic attack.

Reaction Kinetics: Measuring the rates of substitution to understand the electronic influence of both the nitro and amino groups.

Mechanism: Elucidating the detailed mechanistic pathways, including the potential for competitive reactions like VNS versus standard SNAr if a leaving group is present. nih.gov

The findings from these studies are valuable for predicting the reactivity of other complex nitro-heteroaromatic systems and for designing synthetic routes to new functionalized molecules. nih.gov

Green Chemistry Approaches in Synthetic Routes to this compound and its Derivatives

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods in chemistry. nih.govbenthamdirect.com The synthesis of quinoline derivatives, including this compound and its downstream products, has benefited from the application of green chemistry principles. bohrium.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. benthamdirect.com

Key green chemistry strategies applied to quinoline synthesis include:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can dramatically reduce reaction times and improve yields. nih.govnih.gov The phenomenon of acoustic cavitation enhances mass transfer and provides the energy for chemical reactions, often under milder conditions than conventional heating. nih.gov

Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient method that can accelerate reactions, leading to higher yields and cleaner products in shorter times. benthamdirect.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. bohrium.comnih.gov

Nanocatalysis: Employing nanocatalysts can improve reaction efficiency and selectivity. nih.govacs.org These catalysts often have a high surface-area-to-volume ratio, leading to enhanced catalytic activity, and can often be recovered and reused, which is both economically and environmentally advantageous. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, thus saving solvents and reducing waste. bohrium.com

| Green Approach | Description | Advantages Over Conventional Methods | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Uses high-frequency sound waves to promote chemical reactions. | Reduced reaction times, higher yields, energy saving, milder conditions. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Rapid heating, significantly shorter reaction times, improved yields, fewer side products. | benthamdirect.com |

| Use of Green Solvents (e.g., Water) | Conducting reactions in environmentally benign solvents. | Reduced toxicity and environmental impact, improved safety. | bohrium.comnih.gov |

| Nanoparticle Catalysis | Utilizing catalysts in the nanometer size range. | High efficiency, excellent yields, catalyst reusability, mild reaction conditions. | nih.govacs.org |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, simplified workup procedures. | bohrium.com |

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and efficient. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.govnih.gov However, these classic approaches often involve harsh reaction conditions, the use of hazardous chemicals, and can result in low yields, making them environmentally undesirable. nih.gov The future of synthesizing 8-Nitroquinolin-7-amine will likely pivot towards greener and more sustainable methodologies that are gaining traction in the broader field of quinoline synthesis. acs.orgbohrium.com

Future research will likely focus on developing catalytic systems that are both efficient and environmentally benign. This includes the use of earth-abundant and non-toxic transition metals like iron and copper, which have shown promise in catalyzing the synthesis of various N-heterocycles. mdpi.com Photocatalytic protocols, leveraging visible light as an energy source, represent another promising avenue for sustainable synthesis. mdpi.com

A significant challenge in synthesizing this compound is achieving the specific 7,8-substitution pattern. Traditional methods starting with meta-substituted anilines often yield a mixture of 5- and 7-substituted isomers, complicating purification. brieflands.com Future synthetic strategies could explore novel directing groups or highly regioselective catalysts to favor the formation of the 7-substituted quinoline precursor, which can then be nitrated at the 8-position. Alternatively, pathways involving the direct amination of nitroquinolines, such as through vicarious nucleophilic substitution (VNS), could be explored to install the amine group at the desired position. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Synthesis

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Future Sustainable Methods |

|---|---|---|

| Catalysts | Often strong acids (e.g., H₂SO₄) | Earth-abundant metals (Fe, Cu), photocatalysts, biocatalysts mdpi.com |

| Solvents | Harsh organic solvents | Green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions bohrium.comtandfonline.com |

| Energy Input | High temperatures, often exothermic and hard to control nih.gov | Microwave irradiation, visible light, lower temperatures acs.orgtandfonline.com |

| Atom Economy | Often low, with significant waste generation | High, often utilizing one-pot or multicomponent reactions tandfonline.com |

| Regioselectivity | Can be difficult to control, leading to isomeric mixtures nih.govnih.gov | A key area for development, aiming for high selectivity through catalyst design mdpi.com |

Advanced Mechanistic Investigations into Reaction Regioselectivity and Stereoselectivity

A deep understanding of reaction mechanisms is fundamental to developing efficient and selective synthetic routes. For this compound, future mechanistic studies will be crucial for overcoming the challenges of regioselectivity. The precise placement of the amino group at C7 and the nitro group at C8 on the quinoline scaffold is a significant synthetic hurdle. Advanced mechanistic investigations could employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic analysis to elucidate the transition states and reaction pathways that govern the regiochemical outcome of both the quinoline ring formation and the subsequent functionalization steps.

For instance, understanding the electronic and steric influences of substituents on the aniline (B41778) precursor in reactions like the Skraup or Doebner-von Miller synthesis is critical. nih.gov Future research could focus on designing catalysts that can selectively block or activate certain positions on the aromatic ring during cyclization, thereby directing the formation of the desired 7-substituted isomer. researchgate.net

While this compound itself is achiral, its derivatives can possess stereocenters. As derivatization strategies become more complex (see Section 8.3), controlling the stereoselectivity of reactions will become paramount. Future work could involve the development of asymmetric syntheses, potentially using chiral catalysts to create enantiomerically pure derivatives of this compound for applications in medicinal chemistry and materials science. acs.org Mechanistic studies will be essential to understand the factors that control the transfer of chirality and to optimize reaction conditions for high enantioselectivity.

Exploration of Diverse Derivatization Strategies for Enhanced Structural Complexity

The functional groups of this compound—the aromatic amine and the nitro group—serve as versatile handles for a wide array of chemical transformations. Future research will undoubtedly focus on exploring diverse derivatization strategies to generate a library of novel compounds with enhanced structural complexity and potentially new functions. nih.gov

The reactivity of the 7-amino group allows for numerous modifications, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylating agents.

Diazotization: Conversion to a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -CN, halogens).

The 8-nitro group also offers significant opportunities for derivatization. Its reduction to an amino group would yield 7,8-diaminoquinoline, a valuable precursor for synthesizing fused heterocyclic systems or for undergoing differential functionalization of the two amino groups. nih.govgoogle.com

Furthermore, modern synthetic techniques like C-H activation could be applied to directly functionalize the carbon skeleton of the quinoline ring, adding substituents at positions that are difficult to access through classical methods. mdpi.comrsc.org This would open up a vast chemical space for creating derivatives with tailored electronic and steric properties.

Table 2: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 7-Amine | Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | Diaryl amine | |

| 8-Nitro | Reduction | SnCl₂, H₂, Pd/C | Amine |

| Quinoline Ring | C-H Arylation | Arylboronic acids, Pd catalyst | Aryl group |

Synergistic Integration of Computational and Experimental Methodologies in Quinolines Research

The synergy between computational modeling and experimental synthesis is a powerful paradigm that will accelerate research on this compound. mdpi.com By integrating these methodologies, researchers can more efficiently design synthetic pathways, predict reaction outcomes, and understand the properties of novel derivatives. mdpi.comijprajournal.com

Computational approaches , such as Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Mechanisms: Model transition states to understand the regioselectivity of nitration and other substitution reactions on the quinoline core. rsc.org

Predict Reactivity: Calculate molecular electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO) to identify the most reactive sites for electrophilic or nucleophilic attack. nih.gov

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Experimental studies will then provide the crucial real-world data to validate and refine the computational models. This iterative cycle of prediction and verification can significantly reduce the time and resources required for discovery. For example, computational screening could identify the most promising derivatization strategies for achieving a desired electronic or structural property before any lab work is undertaken. nih.gov Molecular docking studies could predict the binding affinity of virtual libraries of this compound derivatives to biological targets, guiding the synthesis of compounds with the highest potential for therapeutic activity. nih.gov This integrated approach promises to be a cornerstone of future research, enabling a more rational and efficient exploration of the chemical and biological potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Nitroquinolin-7-amine with high purity?

- Methodology : Optimize nitroquinoline synthesis via nitration of quinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Purify using column chromatography with silica gel and validate purity via HPLC (≥95% purity threshold). For structural confirmation, use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy .

- Key Considerations : Monitor reaction temperatures to avoid over-nitration or decomposition. Refer to safety protocols for handling nitro-containing compounds, including proper ventilation and PPE .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and amine signals. Compare experimental shifts with computational predictions (e.g., DFT calculations) .

- FT-IR : Identify nitro (N-O stretch ~1520 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- UV-Vis : Analyze π→π* transitions in the quinoline backbone (λmax ~250–300 nm) for stability studies .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing nitrosamine impurities related to this compound?

- Methodology : If nitrosamine impurities are suspected, attempt synthesis using nitrous acid (HNO₂) and parent amines. If synthesis fails despite rigorous efforts (e.g., no LC-MS detection after 10 attempts), justify impurity absence via:

- Structural analysis of the parent amine (steric hindrance from nitro groups may block nitrosation) .

- Computational modeling (e.g., molecular orbital calculations to assess reactivity) .

Q. What in vitro models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodology :

- Cell-based assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA).

- Enzyme inhibition : Test acetylcholinesterase (AChE) activity using Ellman’s method. Compare IC₅₀ values with donepezil as a positive control .

Q. How should researchers conduct risk assessments for potential nitrosamine formation in this compound-based formulations?

- Methodology :

- Step 1 : Screen for nitrosatable amines using EMA’s "Question-based Review" framework .

- Step 2 : Quantify nitrosamines via LC-MS/MS with a limit of detection (LOD) ≤1 ppm.

- Step 3 : If detected, calculate acceptable intake (AI) using ICH M7(R2) guidelines (e.g., AI = TD₅₀ × 10⁻⁵) .

Methodological Best Practices

Q. How to design experiments resolving contradictions in biological activity data for this compound?

- Framework :

- Reproducibility : Repeat assays ≥3 times with independent batches.

- Controls : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity).

- Data Validation : Cross-validate via orthogonal methods (e.g., apoptosis assays via Annexin V/PI staining and caspase-3 activity) .

- Case Study : If conflicting neuroprotective vs. neurotoxic effects are observed, investigate dose-dependent responses and cell-type specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.